molecular formula C17H18F3N3 B14188943 N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine CAS No. 917896-14-1

N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine

Cat. No.: B14188943
CAS No.: 917896-14-1
M. Wt: 321.34 g/mol
InChI Key: JGGANTRDZBAMLK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

CAS No.

917896-14-1

Molecular Formula

C17H18F3N3

Molecular Weight

321.34 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-5-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C17H18F3N3/c1-11-21-10-14(16(22-11)23-12-6-2-3-7-12)13-8-4-5-9-15(13)17(18,19)20/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,21,22,23)

InChI Key

JGGANTRDZBAMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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